Tert-butyl 1-(5-formylfuran-2-yl)piperidine-3-carboxylate

Description

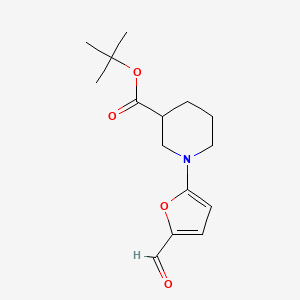

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 1-(5-formylfuran-2-yl)piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)11-5-4-8-16(9-11)13-7-6-12(10-17)19-13/h6-7,10-11H,4-5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIAMDWQNAWQEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCN(C1)C2=CC=C(O2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(5-formylfuran-2-yl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl 3-piperidinecarboxylate with 5-formylfuran-2-boronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1-(5-formylfuran-2-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Tert-butyl 1-(5-carboxyfuran-2-yl)piperidine-3-carboxylate.

Reduction: Tert-butyl 1-(5-hydroxymethylfuran-2-yl)piperidine-3-carboxylate.

Substitution: Tert-butyl 1-(5-bromofuran-2-yl)piperidine-3-carboxylate.

Scientific Research Applications

Tert-butyl 1-(5-formylfuran-2-yl)piperidine-3-carboxylate is an organic compound featuring a tert-butyl group, a piperidine ring, and a furan derivative with an aldehyde functional group. It has a molecular formula of and a molecular weight of approximately 265.32 g/mol. This compound is primarily utilized in scientific research, with potential applications in medicinal chemistry and agrochemical development.

Scientific Research Applications

This compound serves as a building block in synthesizing complex molecules. Its structural features make it a valuable intermediate in creating new pharmaceuticals or agrochemicals.

Synthesis

- Organic Reactions: this compound can be synthesized through various organic reactions involving tert-butyl derivatives and furan compounds. These syntheses often require specific reagents and carefully controlled conditions, such as strong acids or bases, to facilitate the formation of desired bonds and minimize side reactions.

- Reaction Conditions: Optimizing reaction conditions (temperature, pH) is crucial to achieve high yields and minimize byproducts.

Potential Applications

- Medicinal Chemistry: The compound exhibits significant potential in medicinal chemistry because its structural features may influence its biological activity.

- Drug Discovery: this compound is an important intermediate in the synthesis of biologically active compounds, with researchers actively exploring its potential.

- Enzyme Inhibition: Research suggests that compounds like Tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate may act as inhibitors of specific enzymes involved in metabolic pathways, particularly those associated with cancer progression and immune response modulation.

- Agrochemicals: Its unique chemical structure also makes it a candidate for agrochemical development, particularly as a pesticide or herbicide. Its ability to interact with biological systems suggests potential efficacy in controlling pests resistant to conventional treatments.

Mechanism of Action

The mechanism of action of tert-butyl 1-(5-formylfuran-2-yl)piperidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. The piperidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Piperidine-3-carboxylate Derivatives with Variable Substituents

Key Observations :

- Substituent Effects : The target compound’s 5-formylfuran group distinguishes it from the ether- or alcohol-containing substituents in Table 1. The formyl group offers unique reactivity for conjugation, unlike the dioxolane or dimethoxy groups in rac-15d–15f .

- Synthetic Conditions : The target compound’s synthesis likely requires milder conditions than rac-15d (100°C, 82 hours) due to the sensitivity of the formyl group.

- Physical State : All analogues in Table 1 are oils, suggesting the target compound may also exhibit low crystallinity, necessitating advanced characterization techniques (e.g., NMR, mass spectrometry).

Tert-butyl-Substituted Piperidine Derivatives

Table 2: Comparison with a Tert-butyl Piperidine Carbamate Derivative

Key Observations :

- Structural Complexity : The compound in Table 2 incorporates a fused heterocyclic system (pyrazolopyrimidine-indazol), contrasting with the target compound’s simpler formylfuran substituent. This complexity correlates with higher molecular weight (493.56 vs. ~295 g/mol for the target compound).

- Elemental Analysis: Discrepancies between calculated and observed values (e.g., C: 60.34% vs. calc.

Biological Activity

Tert-butyl 1-(5-formylfuran-2-yl)piperidine-3-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Formula : C15H21NO4

- Molecular Weight : 277.34 g/mol

- Structure : The compound consists of a tert-butyl group, a formylfuran moiety, and a piperidine ring, which contribute to its unique chemical properties and potential biological interactions.

The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with various biological macromolecules:

- Protein Binding : The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity.

- Hydrophobic Interactions : The piperidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways.

Antimicrobial Properties

Research indicates that derivatives of compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that compounds containing furan rings can inhibit bacterial growth by disrupting cellular functions .

Anticancer Potential

The compound's structural characteristics make it a candidate for anticancer drug development. It has been explored for its potential to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study highlighted the effectiveness of similar compounds in targeting specific cancer pathways, suggesting that this compound may share these properties .

Case Studies and Research Findings

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

- Suzuki-Miyaura Coupling : Reaction between tert-butyl 3-piperidinecarboxylate and 5-formylfuran-2-boronic acid under palladium catalysis.

- Optimization for Yield : Industrial methods may utilize continuous flow reactors to enhance efficiency and product yield .

Comparison with Similar Compounds

Comparative studies have been conducted to evaluate the biological activity of this compound against structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Tert-butyl 1-(5-hydroxymethylfuran-2-yl)piperidine-3-carboxylate | Reduced functional group | Lowered enzyme inhibition |

| Tert-butyl 1-(5-bromofuran-2-yl)piperidine-3-carboxylate | Halogen substitution | Enhanced antimicrobial properties |

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 1-(5-formylfuran-2-yl)piperidine-3-carboxylate, and how do reaction conditions influence yield?

Category : Synthesis Design Answer : A typical multi-step synthesis involves coupling a functionalized furan derivative (e.g., 5-formylfuran-2-yl) with a piperidine scaffold. For example:

Intermediate Preparation : Start with tert-butyl piperidine-3-carboxylate derivatives. Activate the piperidine ring at the 1-position for nucleophilic substitution (e.g., using Boc-protected amines).

Coupling : React the activated piperidine with 5-formylfuran-2-yl groups via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Catalysts like Pd(PPh₃)₄ and bases such as K₃PO₄ are commonly used .

Optimization : Adjust solvent systems (e.g., 1,4-dioxane/water mixtures) and temperature (0–20°C) to enhance regioselectivity. For instance, dichloromethane with DMAP and triethylamine at low temperatures minimizes side reactions .

Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify intermediates using column chromatography (e.g., reversed-phase flash chromatography with H₂O/ACN + TFA) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Category : Analytical Chemistry Answer : Use a combination of spectral and chromatographic techniques:

- NMR Spectroscopy : Confirm regiochemistry via -NMR (e.g., furan protons at δ 7.2–7.5 ppm, tert-butyl signals at δ 1.4 ppm) and -NMR (carbonyl carbons at ~170 ppm) .

- Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺ ~350–400 m/z depending on substituents) .

- HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm. Adjust mobile phases (e.g., H₂O/MeOH gradients) to resolve polar byproducts .

Advanced Research Questions

Q. How can researchers address contradictions in reported toxicity data for tert-butyl piperidine derivatives during experimental design?

Category : Data Contradiction Analysis Answer : Conflicting toxicity profiles (e.g., acute vs. chronic effects) often arise due to incomplete characterization of derivatives. Mitigation strategies include:

Hazard Assessment : Review SDS for structurally similar compounds (e.g., tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate), noting acute toxicity classifications (Category 4 for oral/dermal/inhalation) and unknown chronic effects .

Proactive Safety Measures : Use fume hoods, wear PPE (nitrile gloves, lab coats), and implement spill protocols (e.g., adsorbents for organic solvents) .

In Silico Modeling : Predict toxicity via tools like ADMETlab to identify high-risk functional groups (e.g., formyl groups in furan) .

Q. What methodologies optimize the regioselectivity of piperidine-furan coupling reactions?

Category : Reaction Optimization Answer : Regioselectivity depends on:

Catalyst Systems : Pd-catalyzed cross-coupling (e.g., Pd(PPh₃)₄) improves selectivity for C–C bond formation at the furan 2-position. Additives like K₃PO₄ enhance stability in biphasic solvents .

Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while non-polar solvents (e.g., toluene) stabilize π-π interactions in aromatic systems .

Temperature Control : Lower temperatures (0–5°C) reduce side reactions; gradual warming to RT ensures complete conversion .

Q. How do steric and electronic effects of the tert-butyl group influence the reactivity of piperidine-3-carboxylate derivatives?

Category : Structure-Activity Relationships Answer : The tert-butyl group:

Steric Effects : Shields the piperidine ring, reducing nucleophilic attack at the 1-position. This stabilizes intermediates during coupling reactions .

Electronic Effects : Electron-donating tert-butyl-OBoc groups increase electron density at the piperidine nitrogen, enhancing its nucleophilicity for reactions with electrophilic furans .

Crystallinity : Improves crystallization during purification, as seen in tert-butyl 4-(5-fluoro-6-oxo-1,6-dihydropyridin-2-yl)piperidine-1-carboxylate derivatives .

Q. What strategies resolve discrepancies in NMR spectral data for piperidine-furan hybrids?

Category : Analytical Troubleshooting Answer : Discrepancies often arise from tautomerism or rotameric equilibria. Solutions include:

Variable Temperature NMR : Cool samples to –40°C to slow conformational changes and resolve split peaks .

Deuteration Studies : Use deuterated solvents (e.g., DMSO-d₆) to identify exchangeable protons (e.g., NH in byproducts) .

2D NMR : HSQC and HMBC correlate - signals, confirming connectivity between furan and piperidine moieties .

Q. How can researchers mitigate risks when scaling up synthesis of tert-butyl piperidine derivatives?

Category : Process Chemistry Answer : Key considerations for scale-up:

Exothermicity : Use jacketed reactors to control temperature during coupling steps. Monitor via in-line IR spectroscopy .

Solvent Recovery : Implement distillation systems for high-boiling solvents (e.g., 1,4-dioxane) to reduce waste .

Byproduct Management : Optimize quenching protocols (e.g., aqueous NaHCO₃ washes) to remove unreacted boronic acids or Pd residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.